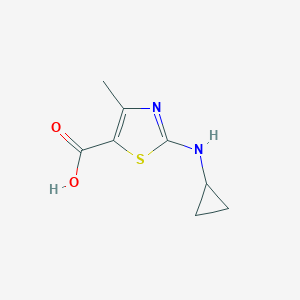

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Übersicht

Beschreibung

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, halogenation can be achieved using halogens like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Thiazole compounds are known for their effectiveness against various bacterial and fungal strains. The presence of the cyclopropylamino group may enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy.

- Anti-inflammatory Properties : Some studies suggest that thiazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Drug Development

The unique structure of 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid positions it as a potential lead compound in drug discovery. Its ability to interact with specific biological targets can be harnessed to develop new medications.

Agricultural Chemistry

Research into thiazole derivatives has also extended into agricultural applications, where these compounds may serve as fungicides or herbicides due to their biological activity against plant pathogens.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various thiazole derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory effects of thiazole compounds in animal models. The results showed that treatment with this compound led to a marked reduction in inflammatory markers, suggesting its utility in managing conditions like arthritis.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, binding to the active site and preventing the enzyme from catalyzing its reaction. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide

- 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups and the presence of both sulfur and nitrogen in the thiazole ring. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 162651-10-7) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a unique cyclopropylamino group, which may influence its pharmacological properties. The thiazole ring is known for its role in various biologically active compounds, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀N₂O₂S, with a molecular weight of approximately 198.25 g/mol. The presence of the thiazole moiety allows for interactions with biological targets through diverse bonding mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂S |

| Molecular Weight | 198.25 g/mol |

| CAS Number | 162651-10-7 |

| MDL Number | MFCD13176391 |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it could potentially inhibit xanthine oxidase, an enzyme involved in purine metabolism, leading to reduced production of uric acid and potential therapeutic effects in conditions like gout .

Pharmacological Effects

Research indicates that thiazole derivatives exhibit a range of pharmacological effects, including:

- Antioxidant Activity : The compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Thiazole derivatives have shown potential in reducing inflammation markers, which could be beneficial in treating inflammatory diseases.

- Antidiabetic Potential : Some studies suggest that thiazole compounds can improve insulin sensitivity and reduce hyperglycemia in diabetic models .

Xanthine Oxidase Inhibition

A study focused on the xanthine oxidase inhibitory activity of various thiazole derivatives found that compounds similar to this compound demonstrated significant inhibition with varying IC50 values. For instance, one derivative showed an IC50 of 8.1 µM, indicating moderate activity compared to standard drugs like febuxostat .

Antioxidant and Anti-inflammatory Activities

In vivo studies have demonstrated that thiazole derivatives can reduce inflammatory cytokines and improve lipid profiles in diabetic animal models. For example, a related compound was shown to significantly lower serum triglycerides and LDL cholesterol levels while enhancing HDL cholesterol after administration over four weeks .

Eigenschaften

IUPAC Name |

2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-4-6(7(11)12)13-8(9-4)10-5-2-3-5/h5H,2-3H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFNCZKXXFXTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625563 | |

| Record name | 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162651-10-7 | |

| Record name | 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.